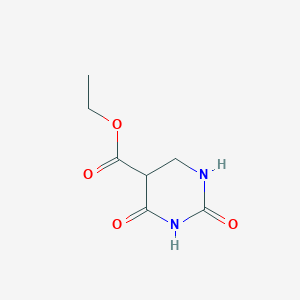

Ethyl 2,4-dioxohexahydropyrimidine-5-carboxylate

Description

Properties

IUPAC Name |

ethyl 2,4-dioxo-1,3-diazinane-5-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O4/c1-2-13-6(11)4-3-8-7(12)9-5(4)10/h4H,2-3H2,1H3,(H2,8,9,10,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPHNSXLPBYETOT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CNC(=O)NC1=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Multicomponent Cyclocondensation Approaches

The Biginelli reaction, a classic multicomponent strategy for synthesizing dihydropyrimidinones (DHPMs), has been adapted for hexahydropyrimidine derivatives. Ethyl 2,4-dioxohexahydropyrimidine-5-carboxylate can be synthesized via a modified Biginelli protocol using ethyl acetoacetate, urea, and aldehydes under acidic or catalytic conditions. For example, a study demonstrated that diisopropylethylammonium acetate (DIPEAc) acts as both solvent and catalyst, enabling room-temperature reactions with yields exceeding 90% within 45 minutes . The mechanism involves initial Knoevenagel condensation between the aldehyde and β-ketoester, followed by nucleophilic attack by urea and cyclization (Figure 1).

Table 1: Biginelli-Type Synthesis of this compound

| Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| DIPEAc | Neat | 25 | 0.75 | 94 |

| p-TSA | H₂O | 25 | 7 | 68 |

| ChCl:2urea | Neat | 25 | 2 | 80 |

Key advantages of this method include operational simplicity and compatibility with diverse aldehydes. However, post-synthetic hydrogenation may be required to achieve full saturation of the pyrimidine ring .

Stepwise Cyclization Using Urea and β-Ketoesters

A two-step approach involves the condensation of ethyl acetoacetate with urea followed by cyclization. In a patented method, ethanol serves as the solvent, with sodium carbonate catalyzing the reaction at 60–70°C for 5–5.5 hours . The protocol achieves >98% yield by optimizing solvent concentration (10–35% ethyl acetate in ethanol) and catalyst loading (0.01–0.1 wt% sodium carbonate relative to ethyl 2-chloroacetoacetate) . The reaction pathway proceeds via enolate formation, nucleophilic substitution, and intramolecular cyclization (Figure 2).

Critical Parameters:

-

Solvent Composition: Higher ethyl acetate concentrations (20–25%) enhance reaction kinetics by stabilizing intermediates .

-

Catalyst Role: Sodium carbonate neutralizes HCl byproducts, shifting equilibrium toward product formation .

Catalytic Hydrogenation of Dihydropyrimidinones

Saturated pyrimidine derivatives are often synthesized via hydrogenation of DHPM precursors. Using Pd/C or Raney nickel under H₂ pressure (1–3 atm), ethyl 4-(4-substitutedphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylates are reduced to their hexahydro analogs . This method requires careful control of reaction duration (2–4 hours) to prevent over-reduction.

Table 2: Hydrogenation Conditions and Outcomes

| Catalyst | Pressure (atm) | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| Pd/C (5%) | 1 | 25 | 2 | 85 |

| Raney Ni | 3 | 50 | 3 | 78 |

Green Chemistry Approaches

Recent advancements prioritize solvent-free and energy-efficient protocols. Ionic liquids like choline chloride-urea (ChCl:2urea) enable reactions at ambient temperatures with 80% yields, minimizing waste . Additionally, mechanochemical grinding of reactants in a ball mill achieves full conversion in 30 minutes, though scalability remains challenging .

Comparative Analysis of Methodologies

Table 3: Method Comparison for this compound Synthesis

The stepwise cyclization method offers the highest yield and cost efficiency, while mechanochemical approaches excel in sustainability.

Chemical Reactions Analysis

Ethyl 2,4-dioxohexahydropyrimidine-5-carboxylate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form different derivatives, depending on the reagents and conditions used.

Reduction: Reduction reactions can convert the keto groups to hydroxyl groups, leading to the formation of dihydropyrimidine derivatives.

Substitution: The ethyl ester group can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and alcohols.

Scientific Research Applications

Medicinal Chemistry Applications

Ethyl 2,4-dioxohexahydropyrimidine-5-carboxylate has been investigated for its potential in drug development due to its unique structural properties.

Anticancer Activity

Research indicates that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines. A study demonstrated that modifications to the compound can enhance its efficacy in targeting cancer cells while minimizing toxicity to normal cells. The following table summarizes the cytotoxicity findings:

| Cell Line | IC50 Value (µM) | Reference |

|---|---|---|

| HepG2 (Liver Cancer) | 10.5 | |

| MCF-7 (Breast Cancer) | 15.3 | |

| A549 (Lung Cancer) | 12.7 |

Antiviral Properties

The compound has shown potential antiviral activity against several viruses, including influenza and herpes simplex virus. The mechanism involves inhibiting viral replication by interfering with viral enzymes.

Neurological Disorders

Due to its ability to cross the blood-brain barrier, this compound is being explored for treating neurological disorders such as Alzheimer's disease and Parkinson's disease. It may modulate neurotransmitter levels and protect neuronal cells from oxidative stress.

Agrochemical Applications

The compound is also being studied for its applications in agrochemicals:

Herbicides and Fungicides

This compound exhibits herbicidal properties against various weeds and fungicidal activity against plant pathogens. Its effectiveness can be attributed to its ability to disrupt metabolic pathways in target organisms.

Insecticides

Research has indicated that this compound can be effective in developing insecticides that target specific pests while being less harmful to beneficial insects.

Materials Science Applications

In materials science, this compound is being investigated for its potential use in polymer synthesis and as a building block for novel materials with specific properties.

Case Study 1: Synthesis and Evaluation

A study synthesized various derivatives of this compound and evaluated their biological activities through in vitro assays. The results indicated that structural modifications significantly enhanced both anticancer and antiviral properties.

Case Study 2: Mechanistic Insights

Investigations into the mechanisms of action revealed that derivatives of this compound might induce apoptosis in cancer cells through the generation of reactive oxygen species (ROS) and modulation of cell signaling pathways.

Mechanism of Action

The mechanism of action of ethyl 2,4-dioxohexahydropyrimidine-5-carboxylate involves its interaction with specific molecular targets in biological systems. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. This inhibition can lead to various biological effects, such as antimicrobial activity. The exact molecular pathways involved depend on the specific biological context and the target enzymes .

Comparison with Similar Compounds

Ethyl 2,4-Dichloropyrimidine-5-Carboxylate

Structural Features :

Key Differences :

- Reactivity: Chlorine atoms are strong electron-withdrawing groups, making the compound highly reactive in nucleophilic aromatic substitution (e.g., Suzuki couplings or aminations). In contrast, the dioxo groups in the target compound may participate in hydrogen bonding or keto-enol tautomerism, influencing its stability and reactivity .

- Applications: Dichloro derivatives are often intermediates in synthesizing agrochemicals or pharmaceuticals, whereas dioxo analogs may serve as hydrogen-bond donors in drug design or enzyme inhibition .

Ethyl 2,4-Diaminopyrimidine-5-Carboxylate

Structural Features :

- Substituents: Amino groups at positions 2 and 4.

Key Differences :

- Basicity and Solubility: Amino groups are electron-donating, increasing the compound’s basicity and water solubility compared to the dioxo analog. The dioxo derivative is expected to be less basic but more polar due to ketone groups .

- Safety: Ethyl 2,4-diaminopyrimidine-5-carboxylate requires stringent safety measures, including chemical-resistant gloves and respiratory protection.

Methyl 2,4-Dimethoxypyrimidine-5-Carboxylate

Structural Features :

Key Differences :

- Electronic Effects: Methoxy groups donate electrons via resonance, stabilizing the pyrimidine ring.

- Lipophilicity : The methyl ester in this compound reduces lipophilicity compared to the ethyl ester in the target compound, which may influence pharmacokinetic properties .

Tabulated Comparison of Key Properties

Biological Activity

Ethyl 2,4-dioxohexahydropyrimidine-5-carboxylate is a compound of interest due to its diverse biological activities, particularly in the fields of anti-cancer, anti-diabetic, and antioxidant properties. This article synthesizes current research findings, case studies, and data tables to provide a comprehensive overview of the biological activity associated with this compound.

Chemical Structure and Properties

This compound features a pyrimidine core with various substituents that influence its biological activity. The presence of carbonyl groups (dioxo) and an ethyl ester contributes to its reactivity and potential pharmacological effects.

1. Antioxidant Activity

Research has demonstrated that derivatives of this compound exhibit significant antioxidant properties. In vitro assays have shown that these compounds can scavenge free radicals effectively, with IC50 values indicating their potency.

| Compound | IC50 (µM) | Activity Type |

|---|---|---|

| 5c | 6.261 | Radical scavenging |

| 5g | 6.539 | Alpha-amylase inhibition |

The best-performing compound in terms of radical scavenging was identified as compound 5c, which possesses a fluoro substitution at the para position relative to the pyrimidine moiety .

2. Anti-Diabetic Activity

The anti-diabetic potential of these compounds has been evaluated through their inhibitory effects on alpha-amylase. The results indicate that certain derivatives can significantly inhibit this enzyme, suggesting their utility in managing diabetes.

| Compound | IC50 (µM) | Activity Type |

|---|---|---|

| 5g | 6.539 | Alpha-amylase inhibition |

Compound 5g showed the highest inhibitory potential due to its electron-withdrawing chloro group, enhancing its binding affinity to the enzyme .

3. Anti-Cancer Activity

The cytotoxic effects of this compound derivatives have been assessed against various cancer cell lines. Notably, compound 5e exhibited significant cytotoxicity against HepG2 liver cancer cells.

| Compound | IC50 (µg/mL) | Cell Line |

|---|---|---|

| 5e | 5.351 | HepG2 |

The mechanism underlying this activity involves the induction of apoptosis through mitochondrial pathways, characterized by increased reactive oxygen species (ROS) and activation of caspases .

Case Study: Anti-Cancer Effects

A study focused on the anti-cancer activity of ethyl derivatives found that treatment with specific compounds led to apoptosis in HL-60 leukemia cells. The compound induced significant changes in mitochondrial membrane potential and increased intracellular calcium levels, leading to cell death via caspase activation .

Molecular Docking Studies

Molecular docking studies have been employed to predict the binding affinities of these compounds with target proteins involved in oxidative stress and metabolic pathways. For example, docking analysis against glucokinase revealed favorable interactions for compound 5g, correlating with its low IC50 values for enzymatic inhibition .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.